

Unraveling the Deterrent Power: A Technical Guide to the Antifeedant Properties of Celangulin

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Compound of Interest

Compound Name: *Celangulin*

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Celangulin, a sesquiterpene polyol ester isolated from the Chinese bittersweet plant, *Celastrus angulatus*, has demonstrated significant antifeedant and insecticidal properties against a range of agricultural pests.^[1] This technical guide provides an in-depth exploration of the core mechanisms underlying **Celangulin**'s deterrent effects, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Core Mechanism of Action: A Multi-Target Approach

Celangulin exerts its antifeedant and insecticidal effects through a multi-pronged attack on the insect's physiological systems, primarily targeting the digestive and nervous systems. The primary modes of action include disruption of midgut cell function, interference with ion transport, and modulation of neuronal signaling pathways.

Disruption of the Insect Midgut

The insect midgut is a primary target for **Celangulin**. Upon ingestion, **Celangulin** V, a major active component, induces significant damage to the midgut epithelial cells of susceptible larvae, such as *Mythimna separata*.^[2] This leads to a series of detrimental effects including:

- Disruption of Ion Homeostasis: **Celangulin** V targets the V-ATPase H subunit in the apical membrane of midgut cells.^{[3][4]} This inhibition disrupts the proton gradient, leading to a

collapse of the electrochemical potential across the membrane, which is crucial for nutrient absorption and maintaining pH balance.[3][4]

- **Cellular Damage:** The disruption of ion homeostasis results in visible cytotoxic effects, including vacuolization of the cytoplasm, severe disruption of microvilli, and rupture of the plasma membrane.[2] This damage impairs the digestive and absorptive functions of the midgut, leading to starvation and eventual death.[2][3]

Neurotoxic Effects

Beyond the digestive system, **Celangulin** also exhibits neurotoxic properties that contribute to its overall efficacy.

- **Inhibition of Na+/K+-ATPase:** **Celangulin** IV and V have been shown to inhibit the activity of Na+/K+-ATPase in the brain of the oriental armyworm, *Mythimna separata*.[5][6] This enzyme is critical for maintaining the electrochemical gradients necessary for nerve impulse transmission. Inhibition of Na+/K+-ATPase leads to a disruption of nerve function, resulting in symptoms such as excitement, convulsions, and paralysis.[5]
- **Modulation of Calcium Signaling:** **Celangulin** I has been found to modulate Ca²⁺ signaling pathways in the central neurons of *Spodoptera exigua*. It activates high voltage-gated calcium channels and IP₃-sensitive intracellular calcium release channels in the endoplasmic reticulum.[7] This influx of calcium can lead to neuronal hyperexcitability and subsequent paralysis.[7]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activity of **Celangulin** and its derivatives against various insect species.

Compound	Insect Species	Bioassay	Metric	Value	Reference
Celangulin	<i>Solenopsis invicta</i> (Red Imported Fire Ant)	Contact Toxicity	LD50	0.046 ng/ant	[8][9]
Celangulin V	<i>Mythimna separata</i>	Oral Administration	LD50	1.18 µg/mg	[2]
Celangulin V-6-aminoacetic acid ester	<i>Mythimna separata</i>	Oral Administration	LD50	1.33 µg/mg	[2]
0.2% Celangulin	<i>Ectropis obipua</i> (<i>hypulina</i> (Tea Geometrid))	Foliar Application	Mortality (3 days)	98.67% (at 500x dilution)	[8]
0.2% Celangulin	<i>Ectropis obipua</i> (<i>hypulina</i> (Tea Geometrid))	Foliar Application	Mortality (3 days)	85.33% (at 1000x dilution)	[8]
0.2% Celangulin	<i>Ectropis obipua</i> (<i>hypulina</i> (Tea Geometrid))	Foliar Application	Mortality (3 days)	73.33% (at 1500x dilution)	[8]

Compound	Enzyme/Target	Insect Species	Bioassay	Metric	Value	Reference
Celangulin IV	Na+/K+-ATPase (in vitro)	Mythimna separata	Enzyme Inhibition	Inhibition %	7.59% (at 25 mg/liter)	[5][6]
Celangulin IV	Na+/K+-ATPase (in vitro)	Mythimna separata	Enzyme Inhibition	Inhibition %	40.36% (at 400 mg/liter)	[5][6]
Celangulin V	Na+/K+-ATPase (in vitro)	Mythimna separata	Enzyme Inhibition	Inhibition %	15.74% (at 25 mg/liter)	[5][6]
Celangulin V	Na+/K+-ATPase (in vitro)	Mythimna separata	Enzyme Inhibition	Inhibition %	3.60% (at 400 mg/liter)	[5][6]
Celangulin IV	Na+/K+-ATPase (in vivo)	Mythimna separata	Enzyme Inhibition	Inhibition %	32.39% (narcosis period)	[5][6]
Celangulin IV	Na+/K+-ATPase (in vivo)	Mythimna separata	Enzyme Inhibition	Inhibition %	37.73% (recovery period)	[5][6]
Celangulin V	Na+/K+-ATPase (in vivo)	Mythimna separata	Enzyme Inhibition	Inhibition %	10.57% - 18.70%	[5][6]

Key Experimental Protocols

Leaf Disk Choice Bioassay for Antifeedant Activity

This method is used to assess the feeding deterrence of a compound.

- Preparation of Leaf Disks: Leaf disks of a uniform size are punched from the host plant of the target insect.

- Treatment: One set of leaf disks is treated with a known concentration of the test compound (e.g., **Celangulin**) dissolved in a suitable solvent (e.g., acetone). The control set is treated with the solvent alone.
- Experimental Setup: In a petri dish, one treated and one control leaf disk are placed on a moist filter paper.
- Insect Introduction: A pre-weighed number of larvae (e.g., 3rd-instar *Mythimna separata*) are introduced into the petri dish.[10]
- Incubation: The petri dishes are kept in a controlled environment (temperature, humidity, and light) for a specific period (e.g., 24 and 48 hours).[10]
- Data Collection: The area of each leaf disk consumed by the larvae is measured.
- Calculation of Antifeedant Index: The antifeedant index is calculated using a standard formula that compares the consumption of the treated and control disks.

Affinity Chromatography for Target Protein Identification

This protocol is used to isolate and identify the specific proteins that bind to **Celangulin**.

- Ligand Synthesis: A derivative of **Celangulin V** containing a functional group for immobilization (e.g., **Celangulin V**-6-aminoacetic acid ester) is synthesized.[2][11]
- Column Preparation: The synthesized ligand is coupled to a solid support matrix (e.g., CNBr-activated Sepharose 4B) to create an affinity column.[11]
- Protein Extraction: Total proteins are extracted from the target tissue (e.g., midgut of *Mythimna separata* larvae).[2]
- Affinity Chromatography: The protein extract is passed through the affinity column. Proteins that bind to the immobilized **Celangulin V** derivative are retained in the column.
- Elution: The bound proteins are eluted from the column using a solution containing a high concentration of the free ligand (**Celangulin V**) or by changing the buffer conditions (e.g., pH, ionic strength).[11]

- Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using techniques such as LC/Q-TOF-MS.[11]

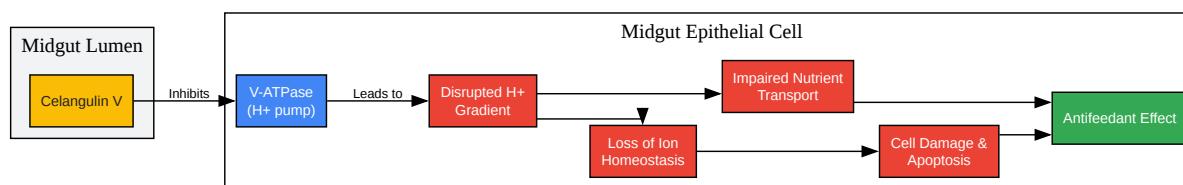
Electrophysiological Measurement of Midgut Transmembrane Potential

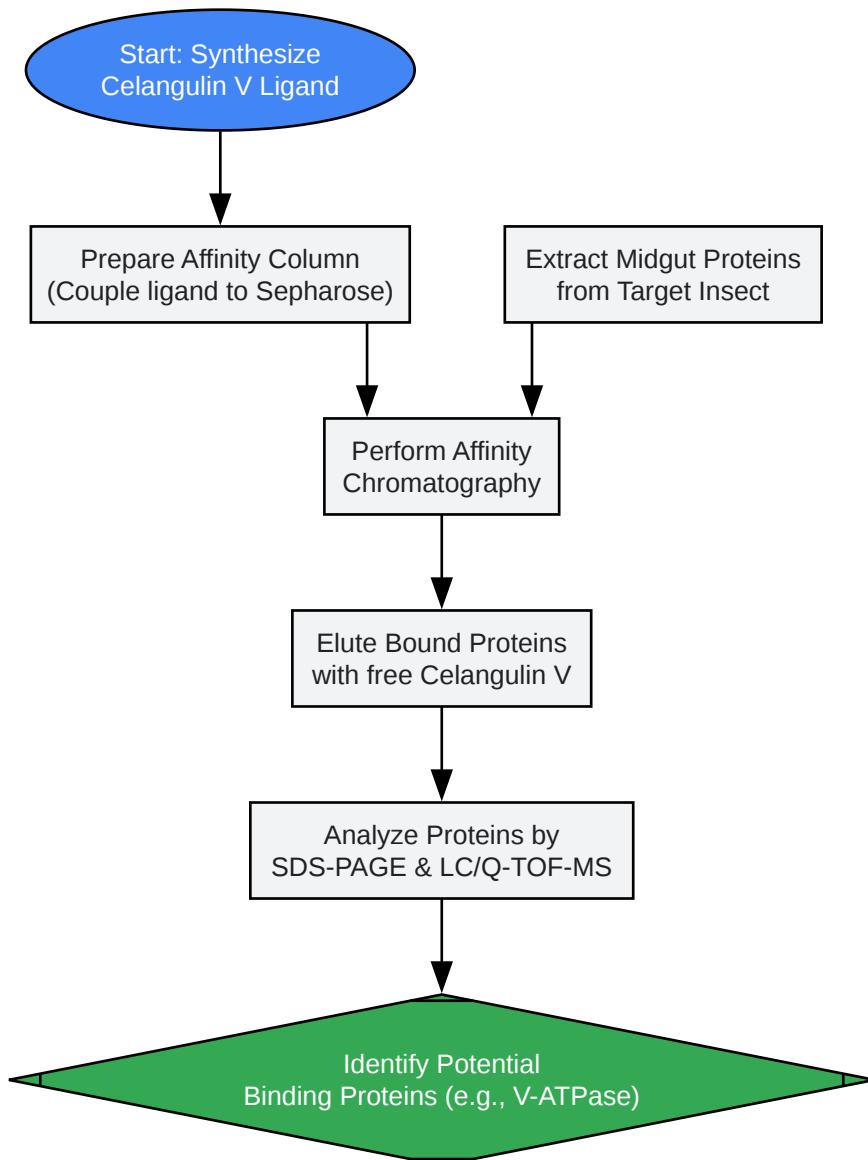
This technique is used to measure the direct effect of **Celangulin** on the electrical potential across the insect midgut membrane.

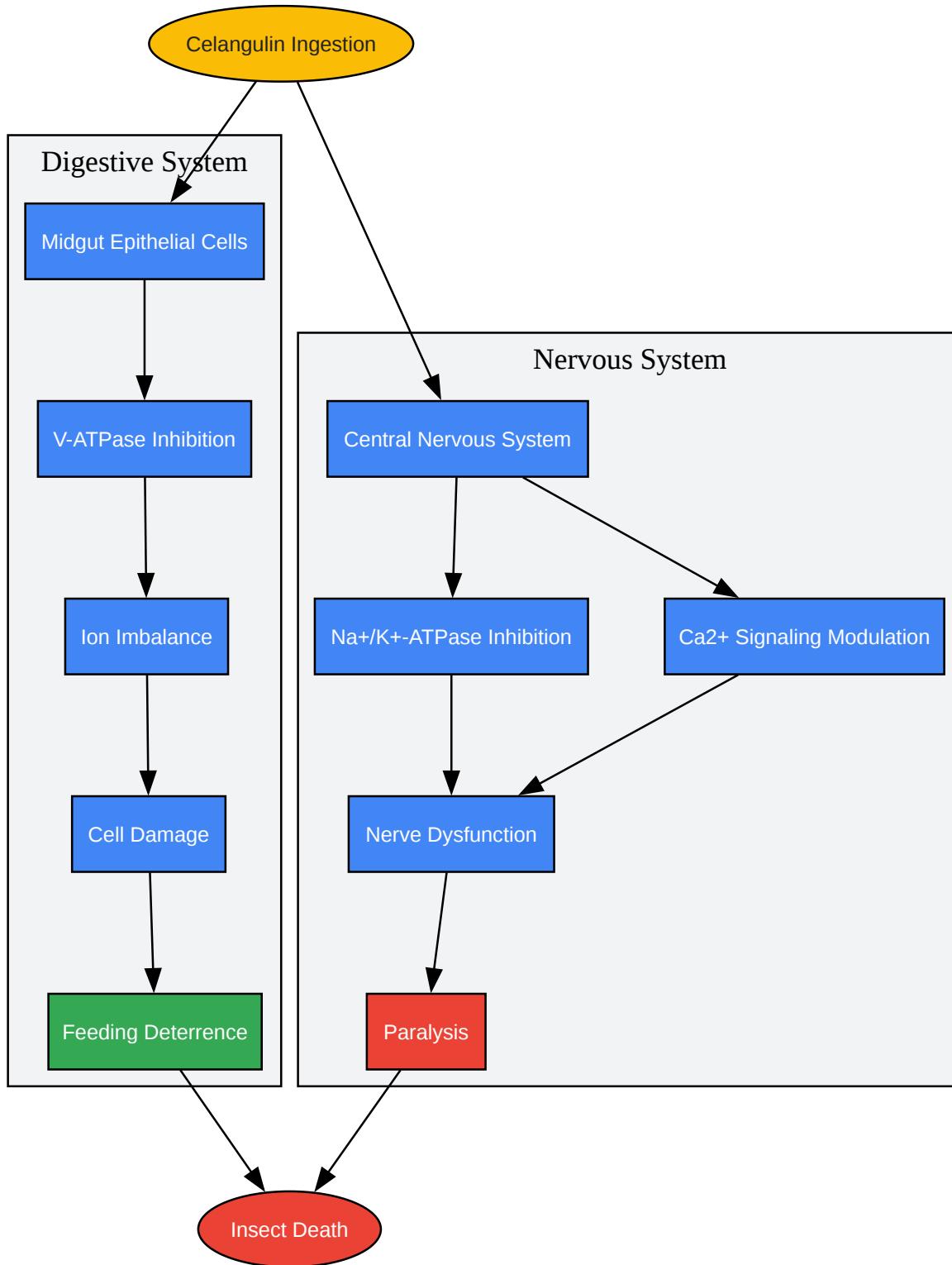
- Midgut Preparation: The midgut is dissected from a late-instar larva (e.g., sixth-instar *Mythimna separata*).[3]
- Mounting: The isolated midgut is mounted in a perfusion chamber that allows for the separate perfusion of the luminal and hemolymph sides.
- Electrode Placement: Microelectrodes are used to measure the transmembrane potential across the apical (V_{am}) and basolateral (V_{bm}) membranes of the midgut epithelial cells.[3]
- Treatment: The midgut is perfused with a saline solution containing a specific concentration of **Celangulin** V.[3]
- Data Recording: The changes in V_{am} and V_{bm} are recorded over time to determine the effect of the compound on membrane potential.[3]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows associated with **Celangulin**'s antifeedant properties.



[Click to download full resolution via product page](#)**Celangulin's Action on Insect Midgut Cells**[Click to download full resolution via product page](#)**Workflow for Celangulin Target Protein Identification**

[Click to download full resolution via product page](#)**Logical Relationship of Celangulin's Multi-Target Effects**

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